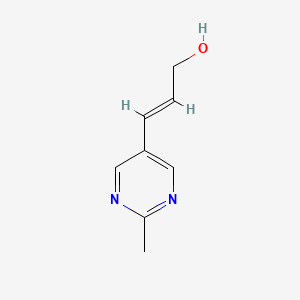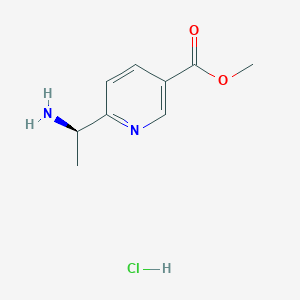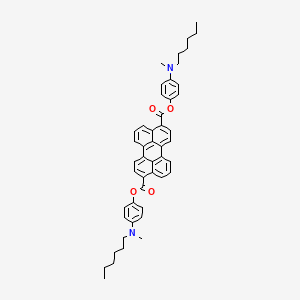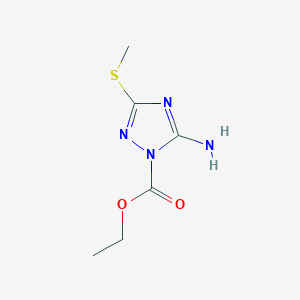![molecular formula C12H14N4 B13103597 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)
2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique triazolopyridine core, which is known for its potential biological activities and versatility in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline typically involves the formation of the triazolopyridine ring system through intramolecular cyclization reactions. One common method is the Huisgen azide-alkyne cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring . For instance, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide (DMF) at 80°C yields the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper(I) iodide (CuI) can enhance the efficiency of the cycloaddition reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted triazolopyridines .
Wissenschaftliche Forschungsanwendungen
2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline involves its interaction with specific molecular targets. For instance, as a modulator of σ-receptors, it can influence neurotransmitter release and signal transduction pathways. As an inhibitor of β-secretase-1 (BACE-1), it can prevent the formation of amyloid plaques, which are implicated in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyrazines: These compounds share a similar triazole ring system but differ in the fused ring structure.
1,2,3-Triazolo[1,5-A]pyridines: These compounds are fully aromatic and have been studied for their applications in supramolecular chemistry and as fluorescent materials.
Uniqueness
2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline is unique due to its partially saturated triazolopyridine core, which imparts distinct chemical reactivity and biological activity. Its ability to modulate σ-receptors and inhibit β-secretase-1 sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H14N4 |
|---|---|
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
2-(4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C12H14N4/c13-10-6-2-1-5-9(10)12-11-7-3-4-8-16(11)15-14-12/h1-2,5-6H,3-4,7-8,13H2 |
InChI-Schlüssel |
LLCILSXHANWXPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=C(N=N2)C3=CC=CC=C3N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)




![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)

![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)



![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)

